molecular formula C19H30N2 B4624130 1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine

1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine

Cat. No.: B4624130
M. Wt: 286.5 g/mol
InChI Key: BBTAVODBEXLYBZ-UHFFFAOYSA-N
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Description

1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C19H30N2 and a molecular weight of 286.4549 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their wide range of applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with benzyl and cyclohexylmethyl groups under specific conditions. One common method involves the reductive amination of 1-benzylpiperidin-4-one with cyclohexylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. For example, piperidine derivatives are known to interact with acetylcholine receptors, influencing signal transduction at the neuromuscular junction . Additionally, they may induce apoptosis in cancer cells by activating mitochondrial pathways and regulating the expression of pro-apoptotic and anti-apoptotic proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzyl-N-(cyclohexylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-3-7-17(8-4-1)15-20-19-11-13-21(14-12-19)16-18-9-5-2-6-10-18/h2,5-6,9-10,17,19-20H,1,3-4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTAVODBEXLYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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